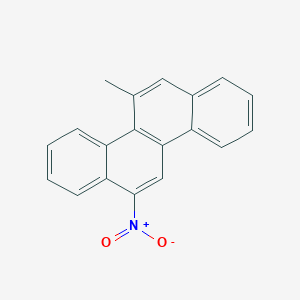
11-Methyl-6-nitrochrysene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Methyl-6-nitrochrysene, also known as this compound, is a useful research compound. Its molecular formula is C19H13NO2 and its molecular weight is 287.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Carcinogenicity and Mutagenicity Studies
11-Methyl-6-nitrochrysene is primarily studied for its carcinogenic properties. Research indicates that it exhibits significant mutagenic activity, particularly in assays using Salmonella typhimurium and in animal models.
- Animal Studies : In studies involving newborn mice, intraperitoneal injections of 11-M6-NC resulted in a high incidence of liver and lung tumors. For example, a study reported that 76% of treated male mice developed liver carcinomas following exposure to 700 nmol of 6-nitrochrysene . Another investigation found that all male mice treated with 6-nitrochrysene had a 100% incidence of lung tumors, highlighting its potent carcinogenic effects .
- Mechanistic Insights : The compound's mutagenicity is attributed to its metabolic activation, leading to the formation of DNA adducts that can initiate tumorigenesis. The metabolites of 11-M6-NC have been shown to possess similar or greater tumor-producing capabilities compared to the parent compound itself .
Analytical Methods for Detection
The detection and quantification of this compound in environmental samples are critical for assessing exposure risks. Various analytical techniques have been developed:
- QuEChERS Method : A modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method has been employed for the analysis of nitrated PAHs including 11-M6-NC. This method allows for efficient extraction from complex matrices such as soil and biological samples .
- Chromatography Techniques : High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used to separate and identify nitro-PAHs. These techniques provide high sensitivity and specificity necessary for environmental monitoring .
Environmental Health Implications
The presence of this compound in environmental matrices raises concerns regarding human health risks associated with exposure:
- Air Quality Studies : As a component of diesel exhaust and other combustion emissions, 11-M6-NC contributes to air pollution, which has been linked to respiratory diseases and cancer . Its detection in urban air samples underscores the need for regulatory measures.
- Risk Assessment : The International Agency for Research on Cancer (IARC) classifies nitro-PAHs as potential human carcinogens. Consequently, understanding the distribution and concentration of compounds like this compound is essential for public health risk assessments .
Summary of Case Studies
Propriétés
Numéro CAS |
124390-37-0 |
|---|---|
Formule moléculaire |
C19H13NO2 |
Poids moléculaire |
287.3 g/mol |
Nom IUPAC |
5-methyl-12-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-10-13-6-2-3-7-14(13)17-11-18(20(21)22)15-8-4-5-9-16(15)19(12)17/h2-11H,1H3 |
Clé InChI |
OMBRRTHRPGDGPK-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |
SMILES canonique |
CC1=CC2=CC=CC=C2C3=C1C4=CC=CC=C4C(=C3)[N+](=O)[O-] |
Key on ui other cas no. |
124390-37-0 |
Synonymes |
11-METHYL-6-NITROCHRYSENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















